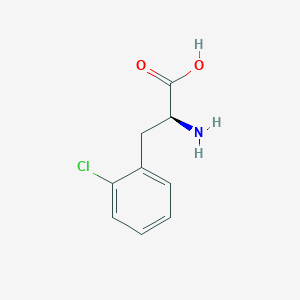

2-Chloro-L-phenylalanine

概要

説明

2-クロロ-L-フェニルアラニン: は、必須アミノ酸であるフェニルアラニンの誘導体である有機化合物です。構造中に塩素原子を含んでおり、これが親化合物との違いとなっています。 この化合物は、そのユニークな特性から生化学研究で広く使用されています .

作用機序

2-クロロ-L-フェニルアラニンの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。フェニルアラニンの誘導体として、タンパク質に取り込まれて、構造と機能を変化させる可能性があります。これにより、酵素活性やその他の生化学プロセスに影響を与える可能性があります。 構造中の塩素原子は、反応性と他の分子との相互作用にも影響を与える可能性があります .

生化学分析

Biochemical Properties

2-Chloro-L-phenylalanine plays a role in various biochemical reactions. It is commonly used in enzyme-catalyzed reactions as a reaction substrate or catalyst . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are complex and can vary depending on the specific cellular context. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, potentially inhibiting or activating enzymes and causing changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and can vary depending on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

準備方法

合成経路と反応条件: 2-クロロ-L-フェニルアラニンの合成には、通常、フェニルアラニンの塩素化が含まれます。一般的な方法の1つは、フェニルアラニンを塩化チオニル(SOCl2)などの塩素化剤と反応させることです。反応は以下のように進行します。

- フェニルアラニンを適切な溶媒に溶解します。

- 溶液に塩化チオニルを加えると、2-クロロ-L-フェニルアラニンが生成されます。

- 生成物はその後、再結晶または他の適切な方法で精製されます .

工業的生産方法: 工業的な設定では、2-クロロ-L-フェニルアラニンの生産には、同様の塩素化反応が、より大規模に行われる場合があります。 このプロセスは、クロマトグラフィーなどの高度な精製技術を伴い、より高い収率と純度を達成するために最適化されています .

化学反応の分析

反応の種類: 2-クロロ-L-フェニルアラニンは、以下を含むさまざまな化学反応を起こします。

置換反応: 塩素原子は、適切な条件下で他の官能基に置き換えることができます。

酸化還元反応: この化合物は、酸化または還元されて、さまざまな誘導体になる可能性があります。

加水分解: 塩基性条件下で、2-クロロ-L-フェニルアラニンは加水分解されてフェニルアラニンを生成する可能性があります.

一般的な試薬と条件:

置換反応: 水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)などの試薬が一般的に使用されます。

酸化反応: 過マンガン酸カリウム(KMnO4)または過酸化水素(H2O2)などの酸化剤が使用されます。

還元反応: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、置換反応はさまざまなフェニルアラニン誘導体を生成する可能性があり、酸化および還元反応は、化合物の異なる酸化または還元形態を生成する可能性があります .

科学的研究における用途

2-クロロ-L-フェニルアラニンは、科学研究において幅広い用途を持っています。

生化学: 酵素触媒反応やタンパク質研究における化学試薬として使用されます。

生物物理学: 研究者は、タンパク質や核酸の構造と機能を研究するために使用します。

生物医学研究: この化合物は、代謝経路や疾患メカニズムの調査に使用されます。

科学的研究の応用

2-Chloro-L-phenylalanine has a wide range of applications in scientific research:

Biochemistry: It is used as a chemical reagent in enzyme-catalyzed reactions and protein studies.

Biophysics: Researchers utilize it to study the structure and function of proteins and nucleic acids.

Biomedical Research: The compound is employed in the investigation of metabolic pathways and disease mechanisms.

Industrial Applications: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals

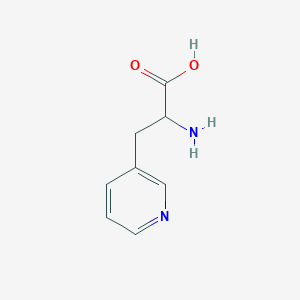

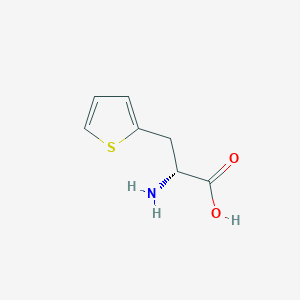

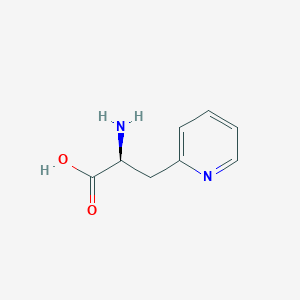

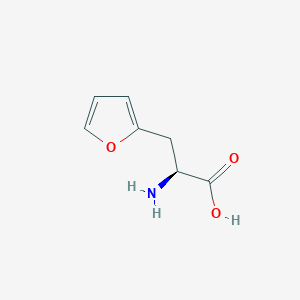

類似化合物との比較

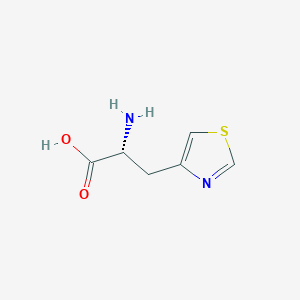

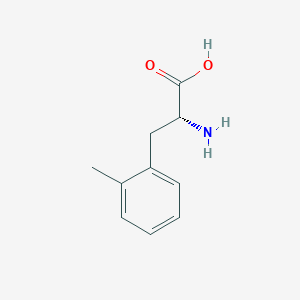

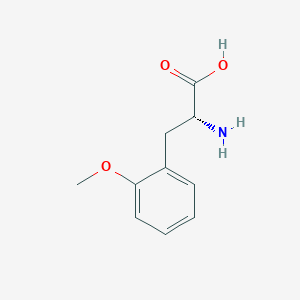

類似化合物:

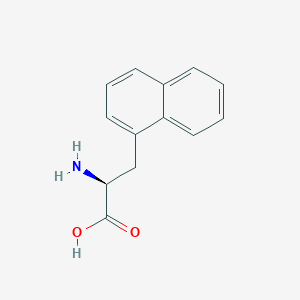

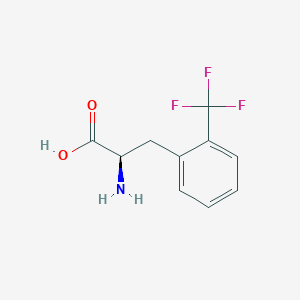

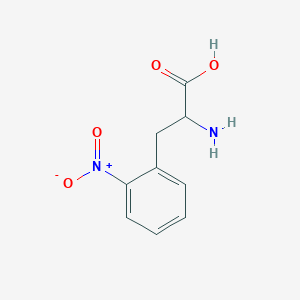

- 4-クロロ-L-フェニルアラニン

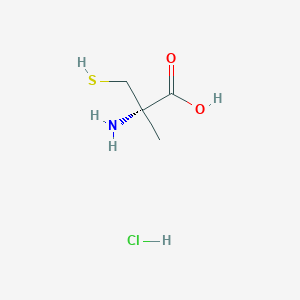

- 4-アミノ-L-フェニルアラニン塩酸塩

- 4-クロロ-DL-フェニルアラニン

- 3,4-ジヒドロキシ-L-フェニルアラニン

比較: 2-クロロ-L-フェニルアラニンは、フェニル環上の塩素原子の位置が異なるため、ユニークです。この位置の違いは、化合物の化学的性質と反応性に大きな影響を与える可能性があります。 例えば、4-クロロ-L-フェニルアラニンは、塩素原子が異なる位置にあるため、反応性と用途が異なります .

特性

IUPAC Name |

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZZNRXMDCOHBG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375799 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103616-89-3 | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103616-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

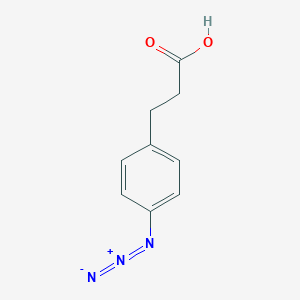

Feasible Synthetic Routes

Q1: How does 2-chloro-L-phenylalanine interact with L-phenylalanine dehydrogenase, and what are the downstream effects?

A1: While the provided research paper [] doesn't delve into the specific binding interactions, it reveals that this compound acts as a substrate for the enzyme L-phenylalanine dehydrogenase. This interaction leads to the deamination of this compound. The study further investigates the kinetic isotope effects (KIE) associated with this enzymatic deamination process, offering insights into the reaction mechanism.

Q2: What is the significance of studying deuterium KIE in the deamination of this compound by L-phenylalanine dehydrogenase?

A2: Determining the deuterium KIE during the deamination of this compound by L-phenylalanine dehydrogenase provides valuable information about the rate-limiting step of the reaction. [] A significant KIE value suggests that the breaking or forming of a bond involving the deuterium atom is involved in the rate-limiting step of the enzymatic reaction. This information helps researchers understand the intricacies of the enzyme's catalytic mechanism.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。